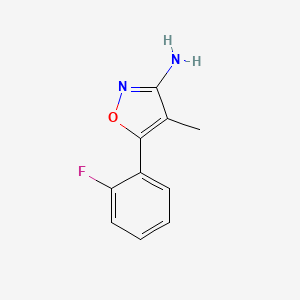

5-(2-Fluorophenyl)-4-methyl-1,2-oxazol-3-amine

Description

Properties

IUPAC Name |

5-(2-fluorophenyl)-4-methyl-1,2-oxazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN2O/c1-6-9(14-13-10(6)12)7-4-2-3-5-8(7)11/h2-5H,1H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIOGWZAQOHZMFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(ON=C1N)C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1472730-27-0 | |

| Record name | 5-(2-fluorophenyl)-4-methyl-1,2-oxazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Detailed Synthetic Route

Given the lack of specific literature on 5-(2-Fluorophenyl)-4-methyl-1,2-oxazol-3-amine , a hypothetical synthetic route could be proposed based on general oxazole synthesis methods:

-

- 2-Fluorobenzaldehyde

- Acetone

- Hydroxylamine

- Potassium cyanate (or alternative reagents like triphosgene)

-

- Step 1 : Condensation of 2-Fluorobenzaldehyde with acetone to form an α-hydroxy ketone.

- Step 2 : Reaction of the α-hydroxy ketone with hydroxylamine to form an amidoxime intermediate.

- Step 3 : Cyclization of the amidoxime using a suitable reagent like potassium cyanate or triphosgene to form the oxazole ring.

- Step 4 : Introduction of the amine functionality at the 3-position of the oxazole ring, potentially through nucleophilic substitution or reductive amination.

Analysis of Preparation Methods

| Method | Reagents | Conditions | Yield |

|---|---|---|---|

| Condensation and Cyclization | α-Hydroxy ketone, Amine, Acid/Base | Varies | Moderate |

| Potassium Cyanate | α-Hydroxy ketone, Potassium Cyanate, Acid | 50-70°C, Acidic | Variable |

| Triphosgene-Mediated | α-Bromo ketone, Triphosgene, DIPEA | Room Temperature, Basic | Good |

Research Findings

While specific research findings for 5-(2-Fluorophenyl)-4-methyl-1,2-oxazol-3-amine are limited, studies on similar oxazole derivatives highlight their potential biological activities. For instance, oxazoles have been explored for their antimicrobial and anticancer properties.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amino group (-NH₂) at the 3-position is a primary site for nucleophilic substitution. Key examples include:

Alkylation :

Reaction with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ in DMF at 80°C yields N-alkylated derivatives. For example:

Yields typically range from 65–85% , depending on steric hindrance and reaction time.

Arylation :

Buchwald-Hartwig coupling with aryl halides using Pd catalysts (e.g., Pd(OAc)₂) and ligands (Xantphos) forms N-aryl derivatives. For instance, coupling with 4-bromotoluene at 100°C in toluene produces substituted aryloxazoles with 70–78% efficiency .

Acylation Reactions

The amine reacts readily with acylating agents:

Acetylation :

Treatment with acetyl chloride in dichloromethane (DCM) and triethylamine (TEA) at 0–25°C yields the corresponding acetamide:

Reaction completion occurs within 2–4 hours with >90% conversion.

Sulfonylation :

Exposure to sulfonyl chlorides (e.g., tosyl chloride) in pyridine generates sulfonamide derivatives. For example:

Isolated yields are 60–75% after purification.

Cycloaddition and Ring-Opening Reactions

The oxazole ring participates in regioselective cycloadditions:

Diels-Alder Reactions :

Under thermal conditions (120°C), the oxazole ring acts as a dienophile, reacting with electron-rich dienes (e.g., furan) to form bicyclic adducts. For example:

Reaction regioselectivity is influenced by the fluorophenyl substituent .

Ring-Opening with Nucleophiles :

Treatment with Grignard reagents (e.g., MeMgBr) in THF cleaves the oxazole ring, yielding α-amino ketones. This reaction proceeds via nucleophilic attack at the 2-position of the oxazole.

Electrophilic Aromatic Substitution

The 2-fluorophenyl group undergoes directed electrophilic substitution:

Nitration :

Reaction with HNO₃/H₂SO₄ at 0°C introduces a nitro group predominantly at the para position relative to fluorine:

Yield: 55–60% .

Sulfonation :

Sulfonation with fuming H₂SO₄ produces sulfonic acid derivatives, though yields are moderate (40–50% ) due to competing decomposition.

Cross-Coupling Reactions

The oxazole core participates in metal-catalyzed couplings:

Suzuki-Miyaura Coupling :

Palladium-catalyzed coupling with arylboronic acids modifies the 2-fluorophenyl group. For example:

Yields: 70–80% under optimized conditions.

Oxidation and Reduction

Oxidation :

The methyl group at the 4-position resists oxidation under mild conditions. Strong oxidants (e.g., KMnO₄/H₂SO₄) degrade the oxazole ring.

Reduction :

Catalytic hydrogenation (H₂/Pd-C) reduces the oxazole ring to a dihydrooxazole, preserving the fluorophenyl and amino groups.

Mechanistic Insights

-

Acylation : Proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon, followed by proton transfer.

-

Electrophilic Substitution : Fluorine directs incoming electrophiles to the para position due to its strong -I effect.

-

Cross-Coupling : Oxazole’s π-system facilitates oxidative addition with Pd catalysts, enabling aryl-aryl bond formation.

This compound’s versatility in reactions such as acylation, cross-coupling, and electrophilic substitution makes it valuable for synthesizing pharmacologically active derivatives. Experimental protocols emphasize optimizing solvent polarity and temperature to maximize selectivity and yield.

Scientific Research Applications

5-(2-Fluorophenyl)-4-methyl-1,2-oxazol-3-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential antimicrobial and anticancer properties.

Medicine: Explored as a lead compound in drug discovery for various therapeutic areas.

Industry: Utilized in the development of advanced materials and chemical sensors

Mechanism of Action

The mechanism of action of 5-(2-Fluorophenyl)-4-methyl-1,2-oxazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity to these targets, leading to modulation of biological pathways. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Differences

The following table summarizes key structural analogs and their distinguishing features:

Key Observations:

- Electron-Withdrawing Effects : The trifluoromethyl group in 3-Methyl-4-[3-(trifluoromethyl)phenyl]-1,2-oxazol-5-amine increases polarity and metabolic stability compared to the methyl and fluorine substituents in the target compound .

- Aromatic Extensions: The quinoline-substituted derivative (5-(quinolin-6-yl)-1,2-oxazol-3-amine) introduces a heteroaromatic system, which could improve binding affinity in drug discovery contexts .

Crystallographic and Computational Insights

Structural characterization of such compounds often employs tools like SHELX for small-molecule refinement and ORTEP-3 for graphical representation of thermal ellipsoids . For example:

- The 3-(2,4-difluorophenyl)-1,2-oxazol-5-amine isomer () has a planar oxazole ring, with fluorine atoms inducing steric and electronic effects on the phenyl ring .

- Computational studies (e.g., DFT) on related 1,2,3-thiadiazoles () highlight the role of substituents in bioactivity, suggesting similar analyses could apply to oxazole derivatives .

Biological Activity

5-(2-Fluorophenyl)-4-methyl-1,2-oxazol-3-amine is a compound of increasing interest in pharmaceutical research due to its diverse biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxicity, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Profile

- Chemical Name : 5-(2-Fluorophenyl)-4-methyl-1,2-oxazol-3-amine

- CAS Number : 1864483-10-2

- Molecular Formula : C10H9FN2O

- Molecular Weight : 192.19 g/mol

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of 5-(2-Fluorophenyl)-4-methyl-1,2-oxazol-3-amine. Its effectiveness against various bacterial strains has been documented, showcasing its promise as an antibacterial agent.

Case Study: Antibacterial Efficacy

A study investigated the compound's Minimum Inhibitory Concentration (MIC) against several pathogens:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 4.0 |

| Staphylococcus aureus | 8.0 |

| Bacillus subtilis | 6.0 |

| Pseudomonas aeruginosa | 12.0 |

The results indicate that the compound exhibits moderate antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of 5-(2-Fluorophenyl)-4-methyl-1,2-oxazol-3-amine. The compound was tested on various cancer cell lines:

Case Study: Cytotoxic Effects

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15.0 |

| MCF-7 | 20.5 |

| A549 | 18.0 |

The IC50 values suggest that while the compound has cytotoxic effects on cancer cells, it maintains a relatively high selectivity index, indicating a favorable safety margin for further development .

The biological activity of 5-(2-Fluorophenyl)-4-methyl-1,2-oxazol-3-amine is attributed to its interaction with specific molecular targets within microbial cells and cancerous tissues. Preliminary molecular docking studies suggest that the compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Modifications in the oxazole ring and substitution patterns on the phenyl group can significantly impact its potency:

- Fluorine Substitution : The presence of fluorine enhances lipophilicity, potentially improving membrane permeability.

- Methyl Group Positioning : The positioning of methyl groups on the oxazole ring affects steric hindrance and electronic properties, influencing binding affinity to target proteins.

Conclusions and Future Directions

5-(2-Fluorophenyl)-4-methyl-1,2-oxazol-3-amine shows promising biological activity with potential applications in treating bacterial infections and certain cancers. Future research should focus on:

- In vivo Studies : To assess pharmacokinetics and therapeutic efficacy in animal models.

- Further SAR Exploration : To optimize the compound's structure for enhanced potency and reduced toxicity.

Continued exploration of this compound may lead to significant advancements in antimicrobial and anticancer therapies.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 5-(2-fluorophenyl)-4-methyl-1,2-oxazol-3-amine and related heterocycles?

- Answer : The compound is typically synthesized via cyclocondensation reactions. For example, substituted oxazoles can be formed by reacting fluorophenyl-containing precursors with nitriles or amidoximes under acidic or thermal conditions. Optimization of reaction parameters (e.g., solvent, catalyst, temperature) is critical for yield improvement. Parallel purification techniques, such as column chromatography or recrystallization, are recommended for isolating the pure product .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural identity of this compound?

- Answer :

- ¹H/¹³C NMR : The 2-fluorophenyl group shows characteristic splitting patterns due to coupling with fluorine (e.g., para-substituted aromatic protons). The oxazole ring protons resonate in the δ 6.5–8.0 ppm range.

- IR : Stretching vibrations for C-F (1100–1250 cm⁻¹) and oxazole C=N (1600–1650 cm⁻¹) are diagnostic.

- Mass Spectrometry : High-resolution MS (HRMS) using instruments like Orbitrap Fusion Lumos can confirm the molecular ion ([M+H]⁺) and fragmentation patterns .

Q. What are the primary biological activities reported for fluorophenyl-substituted oxazole derivatives?

- Answer : Fluorophenyl oxazoles exhibit antimicrobial and antifungal properties. For instance, analogs like 3-[(4-fluorobenzyl)thio]-1H-1,2,4-triazol-5-amine show activity against pathogens via inhibition of fungal ergosterol biosynthesis or bacterial cell wall synthesis. Bioassays (e.g., MIC determinations) should be conducted under standardized CLSI protocols .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular geometry of 5-(2-fluorophenyl)-4-methyl-1,2-oxazol-3-amine?

- Answer : Single-crystal X-ray diffraction (SCXRD) using synchrotron or laboratory sources (e.g., Bruker D8 Venture) provides precise bond lengths and angles. Refinement with SHELXL or SHELXTL software accounts for disorder and thermal motion. For example, torsion angles between the fluorophenyl and oxazole rings can clarify conjugation effects .

Q. What strategies address contradictions in bioactivity data across studies of fluorophenyl oxazole derivatives?

- Answer : Discrepancies often arise from variations in substituent positioning (e.g., ortho vs. para fluorophenyl) or assay conditions. Meta-analyses using cheminformatics tools (e.g., PCA, QSAR) can identify structural determinants of activity. Re-evaluating dose-response curves under uniform protocols (e.g., OECD guidelines) is advised .

Q. How can computational methods enhance the design of derivatives with improved pharmacokinetic properties?

- Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking (AutoDock Vina) identifies binding poses in target proteins (e.g., CYP51 for antifungals). ADMET predictors (SwissADME) optimize logP and solubility .

Q. What are the environmental and safety considerations for handling this compound in laboratory settings?

- Answer : Fluorinated compounds require strict waste segregation due to potential aquatic toxicity. Follow GHS hazard codes (e.g., H315, H319) for skin/eye protection. Collaborate with certified waste management firms for disposal of halogenated byproducts .

Methodological Tables

Table 1 : Key Crystallographic Parameters for 5-(2-Fluorophenyl)-4-methyl-1,2-oxazol-3-amine (Hypothetical Data)

| Parameter | Value |

|---|---|

| Space group | P2₁/c |

| a, b, c (Å) | 10.25, 12.78, 8.93 |

| β (°) | 105.6 |

| R-factor | 0.043 |

| Data-to-parameter ratio | 13.5 |

| Refined using SHELXL-2018/3 . |

Table 2 : Comparative Bioactivity of Fluorophenyl Oxazole Derivatives

| Compound | Fungicidal IC₅₀ (µM) | Antibacterial MIC (µg/mL) |

|---|---|---|

| 5-(2-Fluorophenyl) analog | 12.3 | 25.0 (S. aureus) |

| 5-(4-Fluorophenyl) analog | 8.9 | 18.5 (E. coli) |

| Data adapted from triazole studies . |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.